molecular formula C12H16FN B13163867 3-Ethyl-4-(2-fluorophenyl)pyrrolidine

3-Ethyl-4-(2-fluorophenyl)pyrrolidine

Cat. No.: B13163867
M. Wt: 193.26 g/mol
InChI Key: MZTZWOUDVFFOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-(2-fluorophenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a fluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(2-fluorophenyl)pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-4-(2-fluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4-(2-chlorophenyl)pyrrolidine
  • 3-Ethyl-4-(2-bromophenyl)pyrrolidine
  • 3-Ethyl-4-(2-methylphenyl)pyrrolidine

Uniqueness

3-Ethyl-4-(2-fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it a valuable compound in drug discovery.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

3-ethyl-4-(2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C12H16FN/c1-2-9-7-14-8-11(9)10-5-3-4-6-12(10)13/h3-6,9,11,14H,2,7-8H2,1H3

InChI Key

MZTZWOUDVFFOOU-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.